

applications of 3,4-dimethylidenedecanedioyl-CoA in biotechnology

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Compound of Interest

Compound Name: 3,4-dimethylidenedecanedioyl-CoA

Cat. No.: B15599652

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A Note on 3,4-dimethylidenedecanedioyl-CoA

Initial searches for the specific molecule "**3,4-dimethylidenedecanedioyl-CoA**" did not yield significant scientific literature regarding its biotechnological applications, biosynthetic pathways, or established protocols. The compound is listed by some chemical suppliers, but its role in biological systems or industrial processes is not documented in the available research.

Therefore, this document will focus on the broader, well-researched class of molecules to which it belongs: long-chain dicarboxylic acids and their corresponding Coenzyme A (CoA) esters. These molecules are significant platform chemicals in biotechnology, and the following application notes and protocols are based on the extensive research available for this class of compounds.

Application Notes: Long-Chain Dicarboxylic Acid CoA Esters in Biotechnology

Long-chain α,ω -dicarboxylic acids (DCAs) are linear-chain aliphatic molecules with a carboxyl group at each end. Their CoA esters are the biologically activated forms essential for their metabolism and enzymatic conversion. In biotechnology, they are valued as versatile, renewable building blocks for a variety of products.

Primary Applications:

- **Biopolymer Synthesis:** The primary application of long-chain DCAs is as monomers for the synthesis of high-performance bioplastics, such as polyamides (nylons) and polyesters.[1][2][3] These biopolymers can possess desirable properties like high thermal stability, flexibility, and hydrophobicity, making them suitable for applications in automotive parts, textiles, and engineering plastics. The use of bio-based DCAs from renewable resources like plant oils offers a sustainable alternative to petroleum-based chemical synthesis.[1][3]
- **Lubricants and Plasticizers:** Esters derived from long-chain DCAs are used in the formulation of high-performance lubricants and as plasticizers for polymers like PVC.[2][4]
- **Adhesives and Fragrances:** The unique properties of these molecules also make them valuable precursors in the manufacturing of adhesives, coatings, and fragrances.[2][4]

Role of CoA Esters:

The dicarboxylic acid must be activated to its CoA thioester form (dicarboxylyl-CoA) to participate in many enzymatic reactions. This activation, typically an ATP-dependent process catalyzed by an acyl-CoA synthetase, makes the carboxyl group more reactive. While the free dicarboxylic acids are the final extracted product in most bulk production processes, their CoA derivatives are the key intracellular intermediates for both biosynthesis (via ω -oxidation) and degradation (via β -oxidation). Understanding the metabolism of these CoA esters is crucial for the metabolic engineering of production strains.[5][6]

Data Presentation

The following table summarizes representative data from various studies on the microbial production of long-chain dicarboxylic acids, highlighting the diversity of microorganisms and substrates used, and the product titers achieved.

Microorganism	Substrate	Product(s)	Fermentation Time (h)	Titer (g/L)	Reference
Candida cloacae 310	n-Dodecane	Dodecanedioic acid (DC12)	72	2.28	[7]
Candida tropicalis	Oleic Acid	Various DCAs	Not Specified	Up to 100	[8]
Engineered E. coli	Dodecanoic Acid	Dodecanedioic acid (DC12)	20	0.041	[9]
Engineered E. coli	Tetradecanoic Acid	Tetradecanedioic acid (DC14)	20	0.163	[9]
Wickerhamiella sorbophila UHP4	Methyl Laurate	Dodecanedioic acid (DDDA)	126	92.5	[4]

Experimental Protocols

Protocol 1: Biotechnological Production of Long-Chain Dicarboxylic Acids via Fed-Batch Fermentation

This protocol describes a general method for the production of long-chain DCAs using a yeast-based fed-batch fermentation process, a common strategy to achieve high cell densities and product titers.

1. Strain and Preculture Preparation:

- **Microorganism:** A suitable strain, such as *Candida tropicalis* or a genetically engineered yeast (e.g., *Wickerhamiella sorbophila*, *Saccharomyces cerevisiae*). [4][5] Strains are often engineered to have upregulated ω -oxidation pathways and/or downregulated β -oxidation pathways. [8][10]
- **Inoculum:** Prepare a two-stage inoculum. First, inoculate a single colony into a 50 mL shake flask containing 10 mL of seed medium (e.g., YPD). Incubate at 30°C with shaking at 200 rpm for 24 hours.

- Second Stage: Transfer the first-stage culture to a 1 L shake flask containing 100 mL of the same medium and incubate under the same conditions for another 18-24 hours.

2. Fermentation Medium (per Liter):

- Glucose: 20 g
- Yeast Extract: 10 g
- Peptone: 20 g
- KH_2PO_4 : 5 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 1 g
- Trace Metal Solution: 1 mL
- Adjust pH to 5.5-6.5 before sterilization.

3. Fed-Batch Fermentation:

- Bioreactor: A 5 L stirred-tank bioreactor with 2 L of initial fermentation medium.
- Inoculation: Inoculate with the 100 mL second-stage preculture.
- Initial Batch Phase: Allow the culture to grow until the initial glucose is depleted. This is typically monitored by an increase in dissolved oxygen (DO) and a sharp decrease in CO_2 evolution.
- Fed-Batch Phase:
- Feeding Solution: A concentrated solution of the fatty acid or alkane substrate (e.g., oleic acid, methyl laurate) mixed with an emulsifier. A concentrated glucose or glycerol solution may also be co-fed to provide energy for cell maintenance and product formation.
- Feeding Strategy: Start the continuous feed of the substrate upon depletion of the initial carbon source. Maintain the feeding rate to avoid substrate accumulation to toxic levels.
- Process Control:
- Temperature: Maintain at 30°C.
- pH: Control at a constant value (e.g., 7.0) by automated addition of an alkaline solution like 2 M NaOH or ammonia.[\[11\]](#)
- Dissolved Oxygen (DO): Maintain DO above 20% saturation by controlling the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 vvm).[\[12\]](#)
- Duration: Continue fermentation for 100-150 hours, monitoring DCA production by sampling and analysis (e.g., GC-MS after derivatization).

4. Downstream Processing:

- **Cell Separation:** Separate the yeast cells from the fermentation broth by centrifugation or microfiltration.
- **Acidification:** Transfer the supernatant to a new vessel and lower the pH to ~2.0 with a strong acid (e.g., H_2SO_4 or HCl). This will precipitate the dicarboxylic acids, which have low solubility at acidic pH.
- **Extraction:** Recover the precipitated DCAs by filtration or centrifugation. The crude product can be further purified by solvent extraction (e.g., with ethyl acetate) and recrystallization.

Protocol 2: Enzymatic Synthesis of Long-Chain Dicarboxylyl-CoA Esters

This protocol describes a general chemo-enzymatic method for synthesizing the CoA ester from a purified dicarboxylic acid. This method involves the activation of one of the carboxyl groups.

1. Materials and Reagents:

- Purified long-chain dicarboxylic acid (e.g., dodecanedioic acid).
- Coenzyme A, trilithium salt (CoA-SH).
- Acyl-CoA Synthetase (e.g., from *Pseudomonas* sp. or a commercially available enzyme).
- ATP, disodium salt.
- Magnesium Chloride (MgCl_2).
- Potassium phosphate buffer (pH 7.5).
- Dithiothreitol (DTT) to protect the thiol group of CoA.

2. Reaction Setup:

- **Reaction Buffer:** 100 mM Potassium Phosphate, 10 mM MgCl_2 , 5 mM DTT, pH 7.5.
- **Reactant Preparation:** Prepare stock solutions of the dicarboxylic acid (dissolved in a small amount of organic solvent like DMSO if necessary, then diluted in buffer), CoA-SH, and ATP in the reaction buffer.

3. Synthesis Protocol:

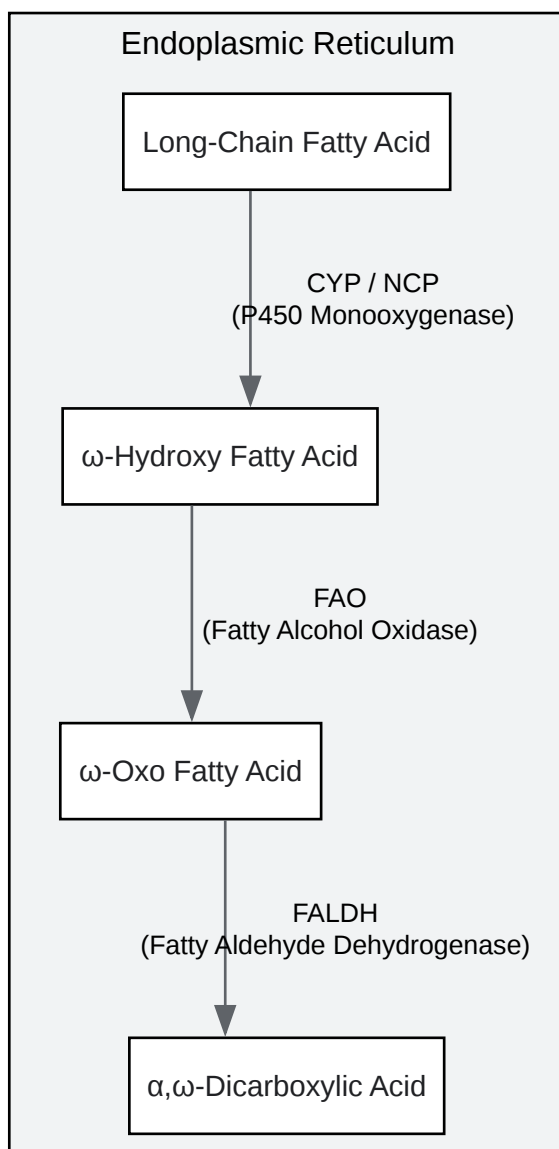
- In a microcentrifuge tube, combine the following in order to a final volume of 1 mL:
- Reaction Buffer.
- Dicarboxylic acid to a final concentration of 5 mM.
- CoA-SH to a final concentration of 2.5 mM (to favor mono-acylation).

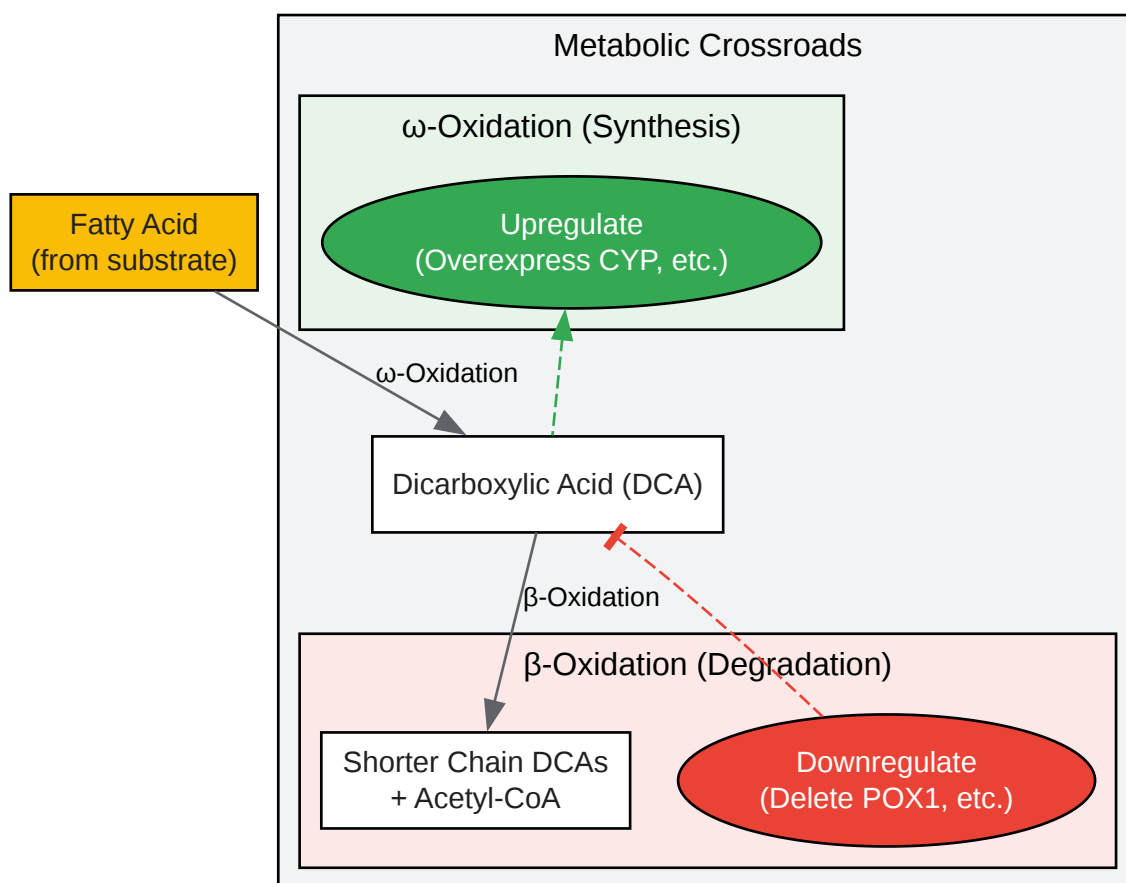
- ATP to a final concentration of 10 mM.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 1-5 μ M.
- Incubate the reaction at 37°C for 1-4 hours.

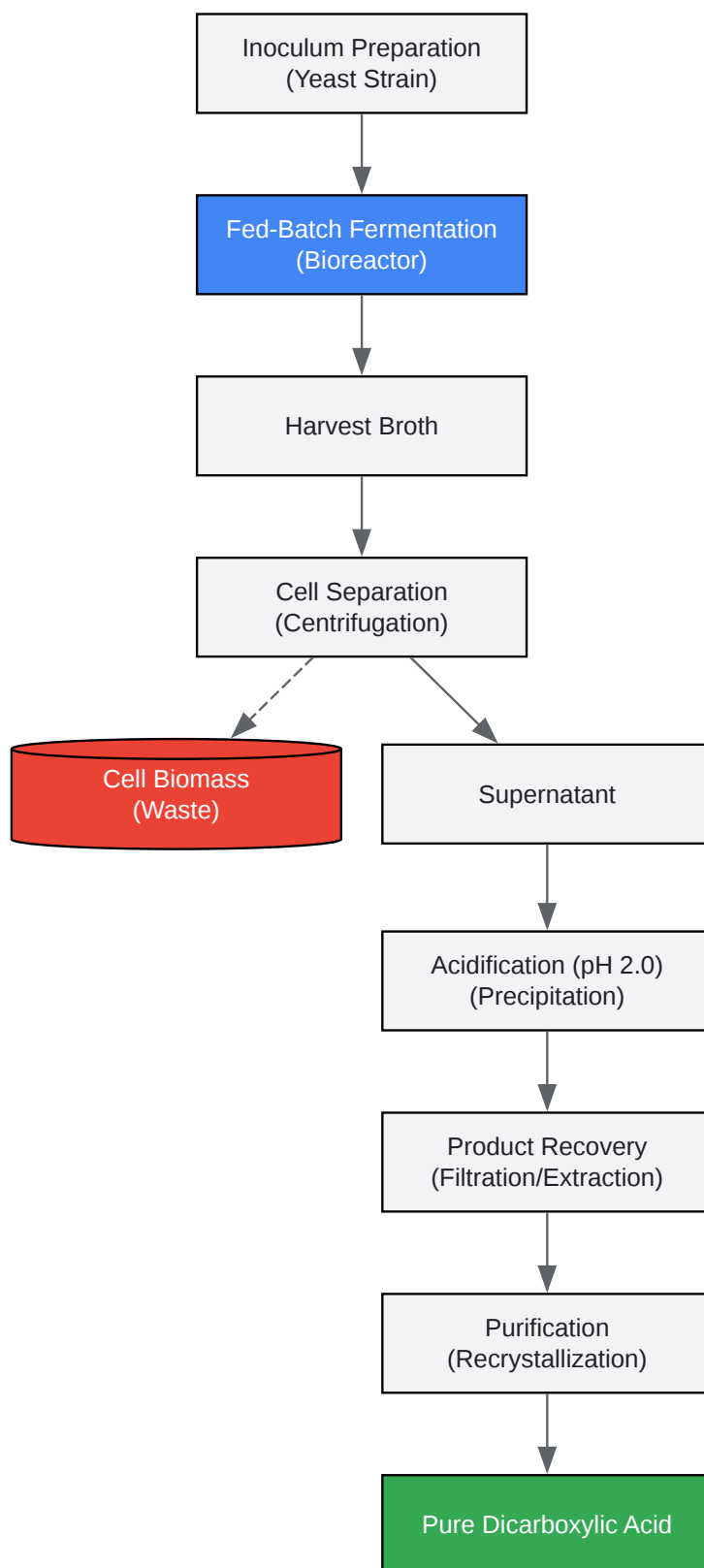
4. Reaction Monitoring and Purification:

- Monitoring: Monitor the formation of the acyl-CoA product by analytical reverse-phase HPLC, observing the decrease in the CoA-SH peak and the appearance of a new, more hydrophobic product peak.
- Purification: Purify the dicarboxyl-CoA ester using preparative reverse-phase HPLC. The collected fractions can be lyophilized for long-term storage.

Mandatory Visualization







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